4-(3-Acetylaminophenyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-(4-hydroxyphenyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10(16)15-13-4-2-3-12(9-13)11-5-7-14(17)8-6-11/h2-9,17H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOBDZNWQCBRSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457989 | |
| Record name | 4-(3-ACETYLAMINOPHENYL)PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
462660-26-0 | |
| Record name | 4-(3-ACETYLAMINOPHENYL)PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrophilic Aromatic Substitution and Directing Effects
Phenols activate aromatic rings toward electrophilic substitution, with hydroxyl groups directing incoming electrophiles to ortho and para positions. For this compound, this complicates direct nitration or acylation at the 3-position of the target phenyl ring. To circumvent this, transient protection of the phenol as a methyl ether (e.g., using dimethyl sulfate) or silyl ether (e.g., tert-butyldimethylsilyl chloride) is often employed. Subsequent deprotection under mild acidic or basic conditions restores the hydroxyl group post-functionalization.
Synthetic Routes to this compound
Method A: Ullmann Coupling with Subsequent Functionalization
This two-step approach involves coupling a halogenated phenol with a pre-functionalized acetylaminophenyl boronic acid.
-
Ullmann Coupling :
Mechanistic Insight : The palladium catalyst facilitates oxidative addition with the aryl bromide, followed by transmetallation with the boronic acid. Reductive elimination yields the biphenyl product.
Optimization Considerations :
Method B: Acylation of 3-Amino-4-phenylphenol
Direct acylation of the amine precursor offers a streamlined pathway, though competing O-acylation of the phenol must be mitigated.
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Aminophenol Preparation :
-
Selective Acetylation :
Critical Analysis : Pyridine acts as both base and acylation catalyst, ensuring N-acetylation predominates over O-acetylation. Lower temperatures further suppress side reactions.
Method C: Multi-Step Synthesis via Nitration and Reduction
This classical approach leverages sequential functionalization of a preassembled biphenyl system.
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Nitration of 4-Phenylphenol :
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Reduction to Amine :
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Acetylation :
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As described in Method B.
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Challenges : Nitration regioselectivity is inconsistent at scale, often producing 2- and 3-nitro isomers requiring chromatographic separation.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Ullmann Coupling | High regioselectivity; minimal protection steps | Pd catalyst cost; boronic acid availability | 65–70% |
| Direct Acylation | Short synthetic route; scalable | Competing O-acylation requires careful control | 75–78% |
| Nitration-Reduction | Uses inexpensive reagents | Poor regioselectivity; multiple purification | 50–55% |
Industrial-Scale Considerations and Process Optimization
Catalyst Recycling in Ullmann Coupling
Recovering palladium catalysts via filtration or adsorption on activated carbon reduces costs. Ligand-modified Pd systems (e.g., Pd(OAc)₂ with triphenylphosphine) enable reuse for up to 5 cycles with <10% activity loss.
Chemical Reactions Analysis
Types of Reactions: Cudraxanthone D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize Cudraxanthone D.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Major Products: The major products formed from these reactions include various derivatives of Cudraxanthone D, which may exhibit enhanced or altered biological activities .
Scientific Research Applications
Chemistry: It serves as a valuable compound for studying the chemical properties and reactivity of xanthones.
Biology: Cudraxanthone D is used in research to understand its effects on cellular processes and signaling pathways.
Industry: It is utilized in the development of natural product-based pharmaceuticals and cosmetics.
Mechanism of Action
Cudraxanthone D exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: It inhibits the phosphorylation of STAT1 and the nuclear translocation of NF-kB, reducing the expression of pro-inflammatory cytokines such as CCL17, IL-1β, IL-6, and IL-8.
Neuroprotective: The compound protects neuronal cells by reducing oxidative stress and inhibiting apoptosis.
Antioxidant: Cudraxanthone D scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-(3-Acetylaminophenyl)phenol with structurally related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | Key Properties | Applications |
|---|---|---|---|---|---|---|
| This compound | 462660-26-0 | C₁₄H₁₃NO₂ | 227.26 | Phenol, acetyl amino | Moderate solubility, thermal stability | Pharmaceuticals, Synthesis |
| 3-(4-Acetylphenyl)phenol | 756484-19-2 | C₁₄H₁₂O₂ | 212.24 | Phenol, acetyl | Higher lipophilicity | Material science |
| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | N/A | C₂₁H₁₆N₂O | 312.37 | Phenol, imidazole | High NLO properties, thermal stability | Optoelectronics |
| 3-Nitro-N-(2-Hydroxyethyl)-4-Aminophenol | 65235-31-6 | C₈H₁₀N₂O₄ | 198.18 | Phenol, nitro, hydroxyethyl | Strong absorption (UV-Vis) | Dyes, Sensors |
| (R)-4-(3-Amino-butyl)-phenol | N/A | C₁₀H₁₅NO | 165.23 | Phenol, amino-butyl | Basic, hydrophilic | Biochemical research |
Key Observations:
- Acetyl vs. Nitro Groups: The nitro group in 3-Nitro-N-(2-Hydroxyethyl)-4-Aminophenol is electron-withdrawing, leading to stronger absorption in UV-Vis spectra compared to the electron-donating acetyl amino group in this compound .
- Imidazole vs. Acetylaminophenyl: The imidazole derivative exhibits extended π-conjugation, resulting in high third-order nonlinear optical (NLO) properties (e.g., nonlinear refractive index: 2.89 × 10⁻⁶ cm²/W), making it superior for optoelectronic applications .
- Alkyl Chains: (R)-4-(3-Amino-butyl)-phenol’s amino-butyl chain increases hydrophilicity, whereas this compound’s acetyl group balances lipophilicity and stability .
Optoelectronic Properties
- 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol: Demonstrates significant NLO properties with a third-order susceptibility (χ³) of 2.2627 × 10⁻⁶ esu and a negative nonlinear refractive index (n₂ = -2.89 × 10⁻⁶ cm²/W), indicating self-focusing behavior. These traits are critical for optical limiting devices .
Solubility and Stability
- 3-(4-Acetylphenyl)phenol: The absence of an amino group reduces hydrogen-bonding capacity, increasing lipophilicity and making it suitable for hydrophobic polymer matrices .
- 3-Nitro-N-(2-Hydroxyethyl)-4-Aminophenol: Nitro groups enhance stability under acidic conditions but pose toxicity concerns, limiting biomedical use compared to acetylated analogs .
Pharmaceutical Relevance
- This compound: The acetyl amino group improves metabolic stability, making it a candidate for prodrug development. In contrast, (R)-4-(3-Amino-butyl)-phenol’s free amine may require protective derivatization for in vivo applications .
Biological Activity
4-(3-Acetylaminophenyl)phenol, also known as paracetamol or acetaminophen, is a widely used analgesic and antipyretic agent. Its biological activity has been extensively studied, revealing various mechanisms of action and therapeutic applications. This article will explore the biological activity of this compound, including its pharmacological effects, biochemical properties, and potential therapeutic uses.
- Molecular Formula : C15H15NO2
- Molecular Weight : 227.26 g/mol
- CAS Number : 462660-26-0
This compound exhibits its biological effects primarily through the following mechanisms:
-
Inhibition of Cyclooxygenase (COX) Enzymes :
- The compound selectively inhibits COX-1 and COX-2 enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain signaling.
- This inhibition leads to reduced synthesis of pro-inflammatory mediators, contributing to its analgesic and anti-inflammatory properties.
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Antioxidant Activity :
- Phenolic compounds, including this compound, are known for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells.
- This activity may have implications for neuroprotection and the prevention of degenerative diseases.
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Modulation of Cell Signaling Pathways :
- The compound may interact with various cell signaling pathways, influencing gene expression and cellular responses to stress.
Biological Activity and Therapeutic Applications
The biological activity of this compound encompasses several therapeutic areas:
- Analgesic Effects : Effective in treating mild to moderate pain, it is commonly used for headaches, muscle aches, arthritis, and other conditions.
- Antipyretic Effects : It is effective in reducing fever through its action on the hypothalamic heat-regulating center.
- Anti-inflammatory Properties : Its ability to inhibit COX enzymes contributes to its use in managing inflammatory conditions.
Case Study 1: Analgesic Efficacy
A clinical trial assessed the efficacy of this compound in managing postoperative pain. Patients receiving this compound reported significant pain relief compared to a placebo group. The study highlighted its rapid onset of action and favorable safety profile.
Case Study 2: Antioxidant Effects
Research examining the antioxidant capacity of this compound showed that it effectively reduced oxidative stress markers in vitro. This suggests potential benefits in conditions associated with oxidative damage, such as neurodegenerative diseases.
The biochemical properties of this compound include:
- Solubility : Soluble in organic solvents; limited solubility in water.
- Stability : Stability can be influenced by pH and temperature; it is generally stable under physiological conditions.
Table: Summary of Biological Activities
| Activity Type | Mechanism | Therapeutic Application |
|---|---|---|
| Analgesic | COX inhibition | Pain relief (e.g., headaches, arthritis) |
| Antipyretic | Hypothalamic modulation | Fever reduction |
| Anti-inflammatory | Prostaglandin synthesis inhibition | Treatment of inflammatory conditions |
| Antioxidant | Free radical scavenging | Neuroprotection |
Q & A
Q. Discrepancies in reported melting points: What factors contribute to variability?
- Resolution Strategy :
- Purity Control : Impurities (e.g., residual solvents) depress melting points. Validate via HPLC (>98% purity).
- Crystallographic Polymorphism : Recrystallize from different solvents (e.g., ethyl acetate vs. hexane) to isolate stable polymorphs .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
